Diisobutyl hydrogen phosphate

Beschreibung

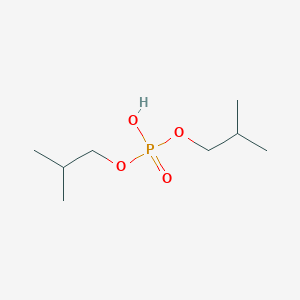

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6303-30-6 |

|---|---|

Molekularformel |

C8H19O4P |

Molekulargewicht |

210.21 g/mol |

IUPAC-Name |

bis(2-methylpropyl) hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10) |

InChI-Schlüssel |

PVQVJLCMPNEFPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COP(=O)(O)OCC(C)C |

Andere CAS-Nummern |

6303-30-6 |

Piktogramme |

Corrosive |

Synonyme |

Phosphoric Acid Bis(2-methylpropyl) Ester; Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Diisobutyl Hydrogen Phosphate: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Structure, and Experimental Protocols Relevant to Scientific and Pharmaceutical Research

Diisobutyl hydrogen phosphate (B84403), a dialkyl phosphate ester, is a chemical compound with increasing relevance in various scientific fields, including organic synthesis and potentially in drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and outlines key experimental protocols for its synthesis and analysis. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Core Chemical and Physical Properties

Diisobutyl hydrogen phosphate is an oily, colorless liquid. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison. It is important to distinguish this compound from its isomer, di-n-butyl hydrogen phosphate, as their physical properties differ.

| Property | Value | Source |

| CAS Number | 6303-30-6 | [1][2][3] |

| Molecular Formula | C₈H₁₉O₄P | [1][2][3] |

| Molecular Weight | 210.21 g/mol | [1][2][3] |

| Boiling Point (Predicted) | 263.6 ± 23.0 °C | [2] |

| Density (at 20°C) | 1.047 g/cm³ | [2][4] |

| pKa (Predicted) | 1.60 ± 0.50 | [2] |

| Water Solubility (at 20°C) | 22.3 g/L | [2] |

| Solubility in Organic Solvents (at 20°C) | 8259 g/L | [2] |

| LogP (at 20°C) | 2.6 | [2] |

| Vapor Pressure (at 25°C) | 4.85 Pa | [2][4] |

Molecular Structure and Identification

The structural identity of this compound is defined by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two isobutoxy groups.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Synonyms: Phosphoric acid bis(2-methylpropyl) ester, Diisobutylphosphate[1][2][5]

-

InChI: 1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10)[1][3]

The chemical structure can be visualized using the following diagram:

Experimental Protocols

Synthesis of Dialkyl Hydrogen Phosphates (General Procedure)

Materials:

-

Diisobutyl chlorophosphate (or a suitable precursor)

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the corresponding alkyl chlorophosphate (1 equivalent) in THF and cool the solution to 0°C.

-

Add aqueous NaOH (1 M, 1 equivalent) dropwise to the solution.

-

Stir the mixture vigorously at 0°C for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residual solid with Et₂O.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

For purification, dissolve the crude product in a saturated solution of NaHCO₃ and wash three times with CH₂Cl₂.

-

Acidify the aqueous layer with HCl (1 M) to a pH between 0 and 1.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain the pure dialkyl hydrogen phosphate.

The following diagram illustrates the general workflow for the synthesis and purification of dialkyl hydrogen phosphates.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: A C18 or a specialized reverse-phase column with low silanol (B1196071) activity (e.g., Newcrom R1) can be used.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid.

-

Detection: UV or Mass Spectrometry (MS).

This method is scalable and can be adapted for preparative separation to isolate impurities.

Applications in Research and Drug Development

This compound is primarily used as a solvent, plasticizer, and a reagent in chemical synthesis.[6] Its role as a flame retardant has also been noted.[7] In the context of drug development, while specific applications of this compound are not extensively documented, the broader class of organophosphates holds significance.

Potential Roles:

-

Reagent in Phosphorylation Reactions: Phosphate esters are fundamental in biochemical processes, and synthetic analogues can be used as reagents to introduce phosphate groups into molecules, potentially altering their biological activity or solubility.

-

Prodrug Moiety: The phosphate group can be incorporated into a drug molecule to create a prodrug. This strategy is often employed to improve a drug's solubility, permeability, or to achieve targeted delivery, with the phosphate group being cleaved in vivo to release the active drug.

Reactivity and Safety

Reactivity: this compound is a moderately strong acid. It can react with strong oxidizing agents and bases.

Safety and Handling:

-

Hazard Classification: Causes severe skin burns and eye damage (Skin Corrosion, Category 1C).[1]

-

Precautionary Measures:

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

-

Wash skin thoroughly after handling.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Storage: Store locked up.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into specific reaction conditions and applications is recommended for specialized research needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 6303-30-6 [chemicalbook.com]

- 3. Diisobutyl Phosphate | CAS 6303-30-6 | LGC Standards [lgcstandards.com]

- 4. 6303-30-6 | CAS DataBase [m.chemicalbook.com]

- 5. This compound, CasNo.6303-30-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. CAS 6303-30-6: Diisobutyl phosphate | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Purification of Diisobutyl Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying diisobutyl hydrogen phosphate (B84403), a significant organophosphorus compound. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and visual aids to facilitate a thorough understanding of the chemical processes involved.

Synthesis of Diisobutyl Hydrogen Phosphate

Two principal synthetic pathways for the preparation of this compound are outlined below, utilizing either phosphorus oxychloride or phosphorous acid as the phosphorus source.

Synthesis from Phosphorus Oxychloride and Isobutanol

This common and effective method involves the reaction of phosphorus oxychloride with isobutanol in the presence of a base, followed by hydrolysis of the intermediate dialkyl phosphoryl chloride.

Reaction Scheme:

-

To a stirred solution of isobutanol (2.0 equivalents) and triethylamine (B128534) (2.0 equivalents) in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen), phosphorus oxychloride (1.0 equivalent) is added dropwise at a controlled temperature, typically between 0 and 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the diisobutyl phosphoryl chloride intermediate.

-

The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

-

The filtrate containing the intermediate is then subjected to hydrolysis. This can be achieved by carefully adding water or by steam distillation.

-

Following hydrolysis, the organic phase is separated and subjected to purification.

| Parameter | Value | Reference |

| Yield | 46% | [1] |

| Purity | ≥97.0% | [2] |

Synthesis Pathway from Phosphorus Oxychloride

Caption: Synthesis of this compound from Phosphorus Oxychloride.

Synthesis from Phosphorous Acid and Isobutanol

An alternative route involves the direct esterification of phosphorous acid with isobutanol. This method avoids the use of halogenated phosphorus compounds.

Reaction Scheme:

Caption: Synthesis of this compound from Phosphorous Acid.

Purification of this compound

The choice of purification method depends on the impurities present in the crude product, which are largely determined by the synthetic route employed. The primary impurities can include unreacted starting materials, mono-alkylated phosphate, and tri-alkylated phosphate.

Liquid-Liquid Extraction

This technique is particularly useful for removing acidic or basic impurities and for the initial work-up of the reaction mixture.

[1]

-

The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, such as monoalkyl hydrogen phosphate or residual acids from the synthesis.

-

The aqueous layer is then separated.

-

The aqueous layer is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH between 0 and 1. This step protonates the dialkyl phosphate salt, making it soluble in the organic phase.

-

The acidified aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified this compound.

Liquid-Liquid Extraction Workflow

Caption: Purification of this compound by Liquid-Liquid Extraction.

Vacuum Distillation

Distillation under reduced pressure is an effective method for purifying this compound, especially for removing less volatile impurities and unreacted isobutanol.

[2]

-

The crude this compound is placed in a distillation flask suitable for vacuum distillation.

-

The system is evacuated to a low pressure, for example, in the range of -0.098 MPa.

-

The flask is heated. The temperature of the heating bath or mantle is gradually increased.

-

Fractions are collected based on their boiling points at the given pressure. A forerun containing more volatile impurities may be collected first.

-

The main fraction containing the purified this compound is collected at its characteristic boiling point under vacuum.

-

The process is monitored to prevent decomposition of the product at high temperatures.

| Parameter | Value | Reference |

| Vacuum Pressure | -0.098 MPa | [2] |

| Kettle Temperature | 110-125°C | [2] |

| Achieved Purity | 99.9% | [2] |

This guide provides foundational knowledge and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and available analytical instrumentation.

References

Diisobutyl Hydrogen Phosphate (CAS 6303-30-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of diisobutyl hydrogen phosphate (B84403) (CAS 6303-30-6). The information is compiled for researchers, scientists, and professionals in drug development, with a focus on presenting available data in a structured and accessible format. It is important to note that while key physicochemical data are available, specific experimental details and in-depth biological studies on this compound are limited in publicly accessible literature.

Chemical and Physical Properties

Diisobutyl hydrogen phosphate is an organophosphorus compound with the chemical formula C₈H₁₉O₄P.[1] It is structurally characterized by a central phosphate group esterified with two isobutyl groups. The available quantitative data for its physical and chemical properties are summarized in the tables below. It is important to distinguish this compound from its structural isomer, dibutyl hydrogen phosphate, as their physical properties may differ.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉O₄P | [1] |

| Molecular Weight | 210.21 g/mol | [1] |

| Appearance | Colorless oil or white powder | [2][3] |

| Density | 1.047 g/cm³ (at 20°C) | [2] |

| Boiling Point | 263.6 ± 23.0 °C (Predicted) | [2] |

| Melting Point | Not available | |

| Water Solubility | 22.3 g/L (at 20°C) | |

| Organic Solvent Solubility | 8259 g/L (at 20°C) | |

| pKa | 1.60 ± 0.50 (Predicted) | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6303-30-6 | [1] |

| EINECS | 228-602-0 | [1] |

| InChI | InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10) | [4] |

| SMILES | CC(C)COP(=O)(O)OCC(C)C | [4] |

Safety and Handling

This compound is classified as a corrosive substance.[1] Handling should be performed in a well-ventilated area with appropriate personal protective equipment.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Causes severe skin burns and eye damage | H314 | [1] | |

| May cause an allergic skin reaction | H317 |

Recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[1] In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial.[1]

Experimental Protocols

Generalized Synthesis of this compound

The following is a generalized conceptual workflow for the synthesis and purification of this compound:

Applications and Biological Activity

The documented applications of this compound are primarily in industrial chemistry, where it is used as a solvent, plasticizer, and flame retardant.[6][7] It also serves as a reagent in chemical synthesis.[6]

Role in Drug Development and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the use of this compound in drug development or its interaction with biological signaling pathways. While organophosphorus compounds, in general, play diverse and critical roles in biochemistry, including as enzyme inhibitors and components of signaling molecules, specific studies on this compound are wanting.

Research on inorganic hydrogen phosphate has shown that it can selectively induce apoptosis in triple-negative breast cancer cells, suggesting a potential therapeutic avenue for phosphate compounds.[6][8] However, it is crucial to emphasize that these findings on an inorganic ion cannot be directly extrapolated to an organic ester like this compound without dedicated experimental validation. The bulky isobutyl groups would significantly alter the molecule's chemical properties, including its size, charge distribution, lipophilicity, and ability to interact with biological targets.

For professionals in drug development, the absence of data on the biological activity, toxicity, and metabolic fate of this compound represents a critical knowledge gap. Further research is warranted to explore its potential pharmacological or toxicological profile.

Conclusion

This compound is a chemical compound with established industrial applications. Its physicochemical properties are partially documented, though some key experimental data points are lacking. The most significant gap in the current body of knowledge is the near-complete absence of studies on its biological activity, potential therapeutic applications, and involvement in cellular signaling pathways. This technical guide serves to summarize the available information and to highlight areas where further research is needed to fully characterize this compound for potential applications in the life sciences and drug development.

References

- 1. This compound | C8H19O4P | CID 80550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diindolylquinoxalines: Effective Indole-Based Receptors for Phosphate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. PubChemLite - this compound (C8H19O4P) [pubchemlite.lcsb.uni.lu]

- 5. CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process - Google Patents [patents.google.com]

- 6. Hydrogen phosphate selectively induces MDA MB 231 triple negative breast cancer cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrogen phosphate as a hydrogen-bonding donor element: anion receptors based on acylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrogen phosphate selectively induces MDA MB 231 triple negative breast cancer cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diisobutyl Hydrogen Phosphate: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl hydrogen phosphate (B84403) (DIBP) is an organophosphorus compound with the chemical formula C₈H₁₉O₄P.[1] It belongs to the class of dialkyl hydrogen phosphates and finds applications in various chemical industries, notably as a flame retardant.[2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of DIBP, including its synthesis, analysis, and stability. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who may work with or encounter this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Diisobutyl Hydrogen Phosphate and Dibutyl Phosphate

| Property | This compound (DIBP) | Dibutyl Phosphate (DBP) |

| Molecular Formula | C₈H₁₉O₄P[1] | C₈H₁₉O₄P[3] |

| Molecular Weight | 210.21 g/mol [1] | 210.21 g/mol [3] |

| CAS Number | 6303-30-6[1] | 107-66-4[3] |

| Appearance | Colorless Oil (Predicted)[4] | Pale-amber odorless liquid[3] |

| Boiling Point | 263.6 ± 23.0 °C (Predicted)[4] | 100 °C (decomposes)[3] |

| Melting Point | Not Available | -13 °C[3] |

| Density | 1.047 g/cm³ at 20°C (Predicted)[4] | 1.06 g/cm³ at 20°C[3] |

| Solubility in Water | 22.3 g/L at 20°C[4] | 18 g/L at 20°C[3] |

| pKa | 1.60 ± 0.50 (Predicted)[4] | 0.88 (Predicted) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dialkyl hydrogen phosphates involves the reaction of the corresponding alcohol with a phosphorus-containing reagent. While a specific protocol for this compound is not extensively detailed in readily available literature, a general procedure can be adapted from the synthesis of similar compounds like Dibutyl Phosphate and Triisobutyl Phosphate.

Method 1: From Isobutanol and Phosphorus Oxychloride

This method is adapted from the industrial synthesis of related phosphate esters.[5][6]

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser connected to a system for trapping hydrogen chloride gas is charged with isobutanol.

-

Reaction: Phosphorus oxychloride is added dropwise to the isobutanol while maintaining a controlled temperature. The reaction is exothermic and generates hydrogen chloride gas.

-

Esterification: After the addition is complete, the reaction mixture is heated to drive the esterification to completion.

-

Workup: The crude product is then purified through a series of steps which may include:

-

Dealcoholization: Removal of excess isobutanol, often by distillation.

-

Washing: The organic layer is washed with water, a dilute alkali solution (e.g., sodium carbonate) to neutralize any remaining acidic impurities, followed by a final water wash.

-

Drying: The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Distillation: The final product is purified by vacuum distillation.

-

A logical workflow for this synthesis is depicted in the following diagram:

Analytical Methods

The characterization and quantification of this compound can be achieved using various analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like DIBP.

-

Sample Preparation: The sample containing DIBP is dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization to a more volatile species may be necessary in some cases to improve chromatographic performance.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, with an appropriate injection volume and temperature.

-

Oven Program: A temperature gradient program is typically used to ensure good separation of the analyte from other components in the sample matrix.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: Quadrupole or ion trap mass analyzer.

-

Detection: Scanning a specific mass range to obtain a full mass spectrum for identification, or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of DIBP.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity. The ¹H NMR spectrum of the related Dibutyl phosphate shows characteristic signals for the butyl chain protons. For DIBP, one would expect to see signals corresponding to the isobutyl group protons, with characteristic splitting patterns.

-

³¹P NMR: Phosphorus-31 NMR is particularly useful for organophosphorus compounds. It provides a single peak for DIBP, and its chemical shift is indicative of the chemical environment of the phosphorus atom.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

An experimental workflow for the analysis of a DIBP sample is illustrated below:

Reactivity and Stability

-

Acidic Nature: this compound is a moderately strong acid due to the presence of the acidic proton on the phosphate group. It will react exothermically with bases.

-

Thermal Decomposition: While specific data for DIBP is limited, the related Dibutyl phosphate is known to decompose upon heating above 100°C, emitting toxic fumes of phosphorus oxides.[3] It is reasonable to assume that DIBP exhibits similar thermal instability. Studies on related organophosphorus compounds suggest that the decomposition can be vigorous and exothermic.

-

Incompatibilities: DIBP is incompatible with strong oxidizing agents and strong bases.

Conclusion

This technical guide has summarized the key physical and chemical characteristics of this compound. While some experimental data for DIBP remains elusive, the provided information, including data from the closely related Dibutyl phosphate and predicted values, offers a solid foundation for researchers and professionals. The outlined experimental protocols for synthesis and analysis provide practical guidance for working with this compound. As with any chemical, appropriate safety precautions should be taken when handling this compound, considering its potential for thermal decomposition and its acidic nature.

References

- 1. Page loading... [wap.guidechem.com]

- 2. glpbio.com [glpbio.com]

- 3. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6303-30-6 [chemicalbook.com]

- 5. CN101704839B - Preparation process of high-purity triisobutyl phosphate - Google Patents [patents.google.com]

- 6. CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process - Google Patents [patents.google.com]

Diisobutyl Hydrogen Phosphate: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Synthesis, and Applications of a Versatile Organophosphorus Compound

Foreword

Diisobutyl hydrogen phosphate (B84403) (DIBP) is an organophosphorus compound with significant applications in various scientific and industrial fields. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis, and potential applications is crucial. This technical guide provides a comprehensive overview of diisobutyl hydrogen phosphate, including its molecular formula and weight, detailed synthesis protocols, key applications with a focus on solvent extraction, and relevant analytical methodologies.

Core Molecular and Physical Properties

This compound is a dialkyl phosphate ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C8H19O4P | [1] |

| Molecular Weight | 210.21 g/mol | [1] |

| CAS Number | 6303-30-6 | [2] |

Synthesis of this compound

The synthesis of dialkyl hydrogen phosphates, including the diisobutyl variant, can be achieved through the hydrolysis of the corresponding dialkyl chlorophosphate. The following is a general experimental protocol that can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of Dialkyl Hydrogen Phosphates

This procedure outlines the synthesis of a dialkyl hydrogen phosphate from its corresponding chlorophosphate precursor.

Materials:

-

Dialkyl chlorophosphate (e.g., diisobutyl chlorophosphate)

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether (Et2O)

-

Magnesium sulfate (B86663) (MgSO4)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (CH2Cl2)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the corresponding alkyl chlorophosphate (1 equivalent) in THF and cool the solution to 0 °C.

-

Add 1 M aqueous NaOH (1 equivalent) dropwise to the solution.

-

Stir the resulting mixture vigorously at 0 °C for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Extract the residual wet white solid with Et2O.

-

Dry the organic layer over MgSO4.

-

Filter the solution and concentrate it under reduced pressure to yield the crude product as a viscous oil.

-

Dissolve the crude product in a saturated solution of NaHCO3.

-

Wash the aqueous solution three times with an equal volume of CH2Cl2.

-

Acidify the aqueous layer with 1 M HCl to a pH between 0 and 1.

-

Extract the acidified aqueous layer with CH2Cl2 (3 x 50 mL).

-

Combine the organic layers and dry them over MgSO4.

-

Concentrate the combined organic layers under reduced pressure to yield the pure dialkyl hydrogen phosphate.

Storage:

Store the final product at -17 °C under an argon atmosphere.

Applications in Research and Industry

The primary and most well-documented application of this compound is in the field of solvent extraction, particularly for the recovery of valuable metals from acidic solutions.

Uranium Extraction from Phosphoric Acid

This compound is utilized as an organic extractant in processes designed to recover uranium from wet-process phosphoric acid. This application is of significant interest in the nuclear fuel cycle and for resource recovery from industrial waste streams. The process leverages the ability of DIBP to selectively form a complex with uranium (VI) ions in the acidic aqueous phase, allowing for their transfer into an immiscible organic phase.

The general workflow for this extraction process is depicted below.

References

An In-depth Technical Guide to the Safety and Handling of Diisobutyl Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diisobutyl hydrogen phosphate (B84403) (CAS No. 6303-30-6). The following sections detail the hazardous properties, handling procedures, and emergency protocols necessary for the safe use of this compound in a laboratory setting. All personnel should be thoroughly familiar with this information before handling this chemical.

Hazard Identification and Classification

Diisobutyl hydrogen phosphate is classified as a hazardous substance. The primary hazard associated with this chemical is its corrosivity.

GHS Classification: Skin Corrosion, Category 1C.[1]

Signal Word: Danger[1]

Hazard Statement:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

Prevention:

-

Response:

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P363: Wash contaminated clothing before reuse.[1]

-

-

Storage:

-

P405: Store locked up.[1]

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C8H19O4P |

| Molecular Weight | 210.21 g/mol [1] |

| Appearance | Colorless to pale yellow liquid/oil[2][3] |

| Odor | Mild odor[2] |

| Density | 1.047 g/cm³ at 20°C[3] |

| Water Solubility | 22.3 g/L at 20°C[3] |

| Solubility in Organic Solvents | Soluble[2] |

| Vapor Pressure | 4.85 Pa at 25°C[3] |

| LogP | 2.6 at 20°C[3] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

Toxicological Information

Detailed toxicological data for this compound is limited. The primary toxic effect is severe skin and eye damage due to its corrosive nature.

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | Not available |

| Acute Dermal Toxicity (LD50) | Not available |

| Acute Inhalation Toxicity (LC50) | Not available |

| Carcinogenicity | Not classified as a carcinogen. |

| Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols or mists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

-

-

Hygiene Practices: Avoid all personal contact. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed and store in a locked cabinet.

First-Aid and Emergency Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures:

-

Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.

-

Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Contain the spill with an inert material (e.g., sand, earth) and transfer to a suitable container for disposal.

Experimental Protocol: In Vitro Skin Corrosion Test (OECD 431 Guideline Summary)

As this compound is classified as a skin corrosive, this experimental protocol is provided as a general guideline for assessing the corrosive potential of a chemical substance using a reconstructed human epidermis (RhE) model.

-

Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in a culture medium according to the manufacturer's instructions.

-

Test Chemical Application: A sufficient amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Exposure Time: The tissues are exposed to the test chemical for specific time points (e.g., 3 minutes, 1 hour, and 4 hours).

-

Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.

-

MTT Assay: The viability of the tissues is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) salt.

-

Data Analysis: The amount of formazan produced is quantified spectrophotometrically. The cell viability is expressed as a percentage of the viability of the negative control tissues. A chemical is identified as corrosive if the cell viability is below a certain threshold at any of the exposure times.

Visualizations

Caption: A workflow for the safe handling of this compound.

Caption: General mechanism of skin corrosion by a corrosive agent.

References

Diisobutyl Hydrogen Phosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl hydrogen phosphate (B84403) (DIBP) is an organophosphorus compound with a range of applications in industrial and research settings, including its use as a flame retardant. Its solubility in various organic solvents is a critical physical property that dictates its utility in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the available solubility data for diisobutyl hydrogen phosphate, detailed experimental protocols for its determination, and a representative synthesis workflow.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6303-30-6 | [1] |

| Molecular Formula | C8H19O4P | [1] |

| Molecular Weight | 210.21 g/mol | [1] |

| Appearance | Colorless Oil | [1] |

| Density | 1.047 g/cm³ at 20°C | [1] |

| Boiling Point | 263.6 ± 23.0 °C (Predicted) | [1] |

| Water Solubility | 22.3 g/L at 20°C | [1] |

| LogP | 2.6 at 20°C | [1] |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide range of specific organic solvents is not extensively reported in publicly available literature. However, a general solubility in "organic solvents" has been noted.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Organic Solvents (General) | 20 | 8259 |

For comparison and to provide a broader understanding, the table below includes qualitative and quantitative solubility data for structurally similar organophosphate compounds.

| Compound | Solvent | Temperature (°C) | Solubility |

| Isobutyl dihydrogen phosphate | Ethanol | Not Specified | Soluble |

| Isobutyl dihydrogen phosphate | Acetone | Not Specified | Soluble |

| Dibutyl phosphate | Chloroform | Not Specified | Soluble |

| Dibutyl phosphate | Methanol | Not Specified | Slightly Soluble |

| 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | n-Butyl alcohol | 25 | High |

| 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | n-Propyl alcohol | 25 | High |

| 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Ethanol | 25 | Moderate |

| 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Isobutanol | 25 | Moderate |

| 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Isopropanol | 25 | Moderate |

| 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Methanol | 25 | Low |

| 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Ethyl acetate | 25 | Low |

Given the limited specific data for this compound, experimental determination of its solubility in solvents relevant to a particular application is highly recommended. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The solubility of this compound in an organic solvent can be determined using several established methods. The choice of method may depend on the desired accuracy, the amount of sample available, and the available analytical instrumentation.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a substance.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute is necessary to confirm saturation.

-

-

Isolation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and the chosen solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small sample volumes are available.

Methodology:

-

Method Development:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detector settings) that can effectively separate and quantify this compound.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through the reaction of phosphorus oxychloride with isobutanol. The following diagram illustrates a general workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While specific quantitative data is limited, this document provides researchers, scientists, and drug development professionals with the necessary background and detailed experimental protocols to determine this critical parameter for their specific applications. The provided synthesis workflow also offers a foundational understanding of its preparation. Further experimental investigation is encouraged to build a more comprehensive solubility profile for this versatile compound.

References

Thermal Stability and Decomposition of Diisobutyl Hydrogen Phosphate: A Technical Guide

Executive Summary

Diisobutyl hydrogen phosphate (B84403) (DIBP) is a dialkyl phosphate ester. Like other compounds in this class, its thermal decomposition is expected to proceed through a well-defined, multi-stage process. The initial and primary decomposition pathway involves the elimination of an alkene—in this case, isobutylene (B52900)—to yield orthophosphoric acid. This process occurs at moderately elevated temperatures. Upon further heating, the resulting orthophosphoric acid undergoes a series of condensation reactions, losing water to form pyrophosphoric acid and subsequently higher-order polyphosphoric acids. This guide outlines these decomposition pathways, identifies the expected products, and provides detailed experimental protocols for researchers seeking to perform thermal analysis on this or related compounds.

Thermal Decomposition Mechanism

The thermal degradation of dialkyl hydrogen phosphates is a classic example of an elimination reaction. The process is understood to be acid-catalyzed and likely proceeds through a carbonium ion mechanism.[1] For DIBP, this mechanism can be broken down into two primary stages.

Stage 1: Alkene Elimination

At lower decomposition temperatures, the isobutyl group is eliminated as isobutylene gas, leaving behind orthophosphoric acid. This is a facile process for alkyl phosphates.[2][3] The presence of a β-hydrogen on the alkyl chain facilitates this elimination.

Stage 2: Condensation of Phosphoric Acid

The orthophosphoric acid generated in Stage 1 is thermally unstable at higher temperatures. It undergoes sequential dehydration (loss of water) to form more complex polyphosphoric acids. This condensation process begins at temperatures above 200°C and continues with increasing temperature.[4]

The decomposition pathway is visualized below.

References

Spectroscopic Profile of Diisobutyl Hydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of diisobutyl hydrogen phosphate (B84403). Due to a scarcity of direct experimental data for this specific compound, this document leverages predicted spectroscopic values and data from analogous compounds, primarily dibutyl phosphate, to offer a detailed analysis. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This guide aims to serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and drug development by providing a foundational understanding of the spectroscopic characteristics of diisobutyl hydrogen phosphate.

Introduction

This compound is an organophosphorus compound with the chemical formula C₈H₁₉O₄P. As a dialkyl phosphate, it shares structural similarities with compounds used in various industrial applications, including as surfactants, extractants, and additives. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and industrial settings. This guide presents a compilation of predicted and analogous spectroscopic data to facilitate these endeavors.

Spectroscopic Data

The following sections detail the predicted and analogous spectroscopic data for this compound. It is critical to note that the NMR and IR data are largely based on predictions and analogies with similar structures, such as dibutyl phosphate, due to the limited availability of direct experimental spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | P-OH |

| ~3.7-3.9 | Doublet of doublets | 4H | P-O-CH₂ |

| ~1.9-2.1 | Multiplet | 2H | CH (CH₃)₂ |

| ~0.9-1.0 | Doublet | 12H | CH(CH₃ )₂ |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like dibutyl phosphate.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~72-74 | C H₂-O-P |

| ~28-30 | C H(CH₃)₂ |

| ~18-20 | CH(C H₃)₂ |

Note: Predicted values are based on computational models and data from analogous compounds.

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity |

| ~0-2 | Singlet (proton-decoupled) or Multiplet (proton-coupled) |

Note: The chemical shift of dialkyl phosphates is typically observed in this region, referenced to 85% H₃PO₄.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (alkyl) |

| 2500-2700 | Broad, Medium | O-H stretching (P-OH) |

| 1200-1250 | Strong | P=O stretching |

| 1000-1050 | Strong | P-O-C stretching |

| 900-950 | Medium | P-OH bending |

Note: These are characteristic absorption ranges for dialkyl phosphates.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 211.1094 |

| [M+Na]⁺ | 233.0913 |

| [M-H]⁻ | 209.0951 |

Note: These values are predicted based on the molecular formula C₈H₁₉O₄P.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

³¹P NMR: Use a broadband probe tuned to the ³¹P frequency. The spectrum is typically acquired with proton decoupling. The chemical shifts are referenced to an external standard of 85% H₃PO₄.[2]

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI). Acquire spectra in both positive and negative ion modes to observe different adducts.

Synthesis Workflow and Spectroscopic Analysis Logic

The following diagrams illustrate a general synthesis workflow for dialkyl hydrogen phosphates and the logical flow of spectroscopic analysis.

References

A Technical Guide to the Extraction Mechanism of Diisobutyl Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl hydrogen phosphate (B84403) (DIBP) is an acidic organophosphorus compound utilized as an extractant in solvent extraction processes, primarily for the separation and purification of metal ions. Its mechanism of action is analogous to other dialkyl phosphoric acids, such as the widely studied di-(2-ethylhexyl) phosphoric acid (D2EHPA). This guide elucidates the core principles governing the extractive action of DIBP, including its behavior in organic diluents and the chemical interactions that drive the transfer of cations from an aqueous phase. This document provides a detailed overview of the dimerization and cation exchange mechanisms, summarizes key quantitative parameters in tabular form using data from analogous extractants for illustrative purposes, and presents standardized experimental protocols and workflows.

Core Mechanism of Action

The efficacy of Diisobutyl hydrogen phosphate (DIBP) as an extractant is rooted in its ability to act as a liquid-phase cation exchanger. The process is governed by chemical equilibria that are highly dependent on the composition of both the aqueous and organic phases. The overall mechanism can be understood through two primary phenomena: extractant dimerization and cation exchange.

Dimerization in the Organic Phase

In non-polar organic solvents (diluents) such as kerosene, hexane, or toluene, acidic organophosphorus extractants like DIBP exist predominantly as hydrogen-bonded dimers. This self-association occurs through the phosphoryl (P=O) and hydroxyl (P-OH) groups of two separate DIBP molecules. The formation of this dimeric species, often denoted as (HA)₂, is a crucial prerequisite for the subsequent extraction of metal ions. The dimerization equilibrium can be represented as:

2(HA)org ⇌ (HA)2,org

Where HA represents the monomeric DIBP molecule and the subscript 'org' denotes the organic phase. The stability of this dimer is a key factor in the extractant's efficiency.

Caption: Dimerization equilibrium of DIBP in a non-polar organic diluent.

Cation Exchange Mechanism

The primary mechanism for metal extraction by DIBP is cation exchange. In this process, a metal ion (Mⁿ⁺) from the aqueous phase is exchanged for the acidic protons of the DIBP dimer. The metal ion coordinates with the phosphoryl oxygen atoms, forming a stable, charge-neutral complex that is highly soluble in the organic phase. For a generic metal ion Mⁿ⁺, the extraction reaction is:

Mⁿ⁺aq + n(HA)2,org ⇌ M(HA₂)n,org + nH⁺aq

This equilibrium demonstrates that the extraction is reversible and highly dependent on the pH of the aqueous phase. As the concentration of H⁺ ions increases (lower pH), the equilibrium shifts to the left, favoring the stripping (back-extraction) of the metal ion into the aqueous phase. Conversely, at higher pH values, the equilibrium shifts to the right, favoring extraction into the organic phase.

Caption: The general cation exchange process for metal extraction by DIBP.

Quantitative Data Analysis

The efficiency of a solvent extraction process is described by several key parameters. Due to the limited availability of specific quantitative data for DIBP in the literature, the following table presents typical values for the analogous and widely studied extractant di-(2-ethylhexyl) phosphoric acid (D2EHPA) to illustrate these concepts. These values demonstrate the selectivity of the extractant for different metal ions under specific conditions.

| Parameter | Symbol | Definition | Example Value (D2EHPA in Kerosene) | Target Ions |

| Distribution Ratio | D | D = [Metal]org / [Metal]aq | DZn ≈ 100 | Zn²⁺ |

| Extraction Constant | Kex | Kex = D * [H⁺]ⁿ / [(HA)₂]ⁿ | log(Kex) for Co²⁺ ≈ -3.5 | Co²⁺ |

| Separation Factor | βA/B | βA/B = DA / DB | βCo/Ni ≈ 10 - 100 | Co²⁺ / Ni²⁺ |

Note: The example values are illustrative and highly dependent on experimental conditions such as pH, extractant concentration, and temperature. They are provided to demonstrate the scale of these parameters for a typical dialkyl phosphoric acid.

Experimental Protocols

The following section details a generalized protocol for determining the distribution ratio of a metal ion using DIBP. This protocol can be adapted for specific research needs.

Materials and Reagents

-

Aqueous Phase: A stock solution of the target metal salt (e.g., CoSO₄, NiCl₂) of known concentration in deionized water. A buffer solution or dilute acid/base (e.g., H₂SO₄, NaOH) for pH adjustment.

-

Organic Phase: this compound (DIBP) of known purity dissolved in a suitable organic diluent (e.g., n-hexane, kerosene) to the desired concentration (e.g., 0.1 M).

-

Equipment: Separatory funnels, mechanical shaker, pH meter, centrifuge, and an analytical instrument for metal concentration measurement (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)).

Extraction Procedure

-

Phase Preparation:

-

Prepare the aqueous phase by diluting the metal stock solution to the desired starting concentration and adjusting the pH to the target value using dilute acid or base.

-

Prepare the organic phase by dissolving a precise mass of DIBP in the diluent to achieve the target molarity.

-

-

Equilibration:

-

Measure equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases and transfer them into a separatory funnel.

-

Place the funnel on a mechanical shaker and agitate for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Record the equilibrium pH of the aqueous phase.

-

-

Phase Separation:

-

Allow the phases to stand undisturbed until a clear separation is observed.

-

If an emulsion forms, use a centrifuge to facilitate phase separation.

-

Carefully drain the lower (typically aqueous) phase into a clean collection vessel.

-

-

Analysis:

-

Take a sample from the separated aqueous phase.

-

Dilute the sample as necessary and analyze for the metal concentration using a calibrated ICP-OES or AAS instrument.

-

-

Calculation:

-

Calculate the concentration of the metal in the organic phase by mass balance: [M]org = [M]initial, aq - [M]final, aq .

-

Calculate the distribution ratio (D) using the formula: D = [M]org / [M]final, aq .

-

Caption: Standard experimental workflow for a solvent extraction study.

Conclusion

This compound operates as a cation exchanger, a mechanism contingent on its dimerization in an organic diluent. The extraction process is an equilibrium reaction sensitive to factors like pH and extractant concentration, which can be manipulated to achieve selective separation of metal ions. The principles and protocols outlined in this guide provide a foundational understanding for researchers and scientists to effectively utilize DIBP and analogous acidic extractants in separation science, hydrometallurgy, and potentially in specialized purification processes within drug development.

Methodological & Application

Application Notes and Protocols for Lithium Extraction from Brines Using Diisobutyl Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for lithium, primarily driven by the burgeoning electric vehicle and portable electronics markets, has necessitated the development of efficient and environmentally benign extraction technologies. One promising method for selectively recovering lithium from brines, such as those found in geothermal and salt lake deposits, is solvent extraction. This document provides detailed application notes and experimental protocols for the use of organophosphorus reagents, with a focus on diisobutyl hydrogen phosphate (B84403) (DIBP) and its analogues, for the extraction of lithium.

Organophosphorus extractants function by selectively forming a complex with lithium ions in the aqueous brine phase, allowing for their transfer into an immiscible organic phase. The lithium is then recovered from the organic phase in a subsequent stripping step. This method offers high selectivity for lithium over other common brine constituents like sodium, potassium, calcium, and magnesium.

Data Presentation

The efficiency of lithium extraction and stripping is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the phase ratio (Organic/Aqueous), and the composition of the stripping solution. The following tables summarize quantitative data from studies utilizing organophosphorus-based extractants for lithium recovery.

Table 1: Lithium Extraction and Stripping Efficiencies with Organophosphorus Reagents

| Extractant System | Brine Source | Extraction pH | O/A Ratio | Extraction Efficiency (%) | Stripping Agent | Stripping O/A Ratio | Stripping Efficiency (%) | Reference |

| CYANEX® 936P in Kerosene (B1165875) | Geothermal Brine | 11 | 1:1 | 90 | Not Specified | Not Specified | 98 | [1] |

| Triisobutyl Phosphate (TIBP) in Ionic Liquid/Kerosene | Salt Lake Brine | 5.0 | 1.5:1 | 83.71 | 1.0 M HCl in 1.0 M NaCl | 1:2 | 85.61 | [2] |

| Dibenzoylmethane (DBM) and Triisobutyl Phosphate (TIBP) | Lithium Precipitation Mother Liquor | Not Specified | 1:1 | >95 | 4 M (NH₄)₂CO₃ | Not Specified | 99.6 (three-stage) | [3] |

| Tributyl Phosphate (TBP) and Diisobutyl Ketone (DIBK) | Salt Lake Brine | Not Specified | 2:1 | 99.90 (after 10 cycles) | 6 M HCl | Not Specified | Not Specified | [4] |

Note: CYANEX® 936P is a commercial phosphorus-based extractant. While its exact chemical structure is proprietary, its extraction behavior is consistent with organophosphorus compounds.[5]

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature for lithium extraction using organophosphorus-based solvent systems. These should be considered as a starting point and may require optimization based on the specific brine composition and experimental setup.

Protocol 1: Lithium Extraction from Geothermal Brine using a DIBP Analogue (CYANEX® 936P)

This protocol is based on the study by Wahyudi et al. (2023) using CYANEX® 936P.[1][6]

1. Brine Pre-treatment: a. If silica (B1680970) is present in the brine, remove it by centrifugation with the aid of a flocculant (e.g., 60 mg/kg). b. Remove divalent cations such as Ca²⁺ and Mg²⁺ by precipitation. This can be achieved by adding sodium carbonate (Na₂CO₃) to raise the pH to approximately 10.

2. Preparation of the Organic Phase: a. Prepare the organic phase by diluting the organophosphorus extractant (e.g., CYANEX® 936P) in a suitable organic solvent, such as kerosene, to the desired concentration (e.g., 40% v/v).

3. Extraction: a. Mix the pre-treated brine (aqueous phase) with the prepared organic phase at a specific organic-to-aqueous (O/A) phase ratio (e.g., 1:1). b. Adjust the pH of the aqueous phase to the optimal level for extraction (e.g., pH 11) using a suitable base, such as 10% ammonium (B1175870) hydroxide (B78521) (NH₄OH). An acidic solution like 10% sulfuric acid (H₂SO₄) can be used for pH adjustments downwards. c. Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) at a controlled temperature (e.g., 55 °C) to ensure efficient mass transfer and complex formation. d. Allow the two phases to separate. The lithium ions will now be complexed in the organic phase.

4. Stripping: a. Separate the lithium-loaded organic phase from the aqueous raffinate. b. Contact the loaded organic phase with a suitable stripping solution. While the specific stripping agent for this exact protocol was not detailed, acidic solutions are typically effective. c. Agitate the mixture to transfer the lithium ions from the organic phase back into a new aqueous phase (the strip liquor). d. Allow the phases to separate. The resulting aqueous solution is a concentrated, high-purity lithium solution.

5. Lithium Precipitation: a. The lithium-rich strip liquor can be treated with a precipitating agent, such as sodium carbonate (Na₂CO₃), to precipitate lithium carbonate (Li₂CO₃).

Protocol 2: Lithium Extraction from Salt Lake Brine using Triisobutyl Phosphate (TIBP)

This protocol is based on the study by Daolin et al. (2015) using a TIBP-based solvent system.[2]

1. Preparation of the Organic Phase: a. Prepare the organic solvent system. For example, a mixture of 80% triisobutyl phosphate (TIBP), 10% of a synergist like 1-ethyl-3-methylimidazolium (B1214524) bis[(trifluoromethyl)-sulfonyl]imide (an ionic liquid), and 10% kerosene by volume.

2. Extraction: a. Mix the brine with the organic phase at an optimized O/A ratio (e.g., 1.5:1). b. Adjust the pH of the aqueous phase to the optimal level for extraction (e.g., pH 5.0). c. Agitate the mixture to facilitate the extraction of lithium into the organic phase. d. Allow the phases to separate.

3. Stripping: a. Separate the lithium-loaded organic phase. b. Prepare a stripping solution, for example, 1.0 M hydrochloric acid (HCl) in a 1.0 M sodium chloride (NaCl) medium. c. Mix the loaded organic phase with the stripping solution at a suitable O/A ratio (e.g., 1:2). d. Agitate the mixture to strip the lithium from the organic phase into the aqueous phase. e. Allow the phases to separate to obtain a purified and concentrated lithium solution.

Visualizations

Logical Workflow for Lithium Solvent Extraction

Caption: General workflow for lithium extraction from brines using solvent extraction.

Chemical Pathway for Lithium Extraction with an Acidic Organophosphorus Extractant

Caption: Cation exchange mechanism in lithium extraction and stripping.

References

- 1. jurnal.tekmira.esdm.go.id [jurnal.tekmira.esdm.go.id]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective extraction of lithium over alkali and alkaline earth ions by synergistic solvent extraction - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04760E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Diisobutyl Hydrogen Phosphate: A Versatile Reagent in Organic Synthesis

Abstract

Diisobutyl hydrogen phosphate (B84403) is a dialkyl phosphate reagent that finds utility in specialized applications within organic synthesis, most notably as a precursor to glycosyl phosphate donors for the formation of glycosidic bonds. While not a mainstream coupling reagent in peptide synthesis, its properties as a phosphorylating agent are noteworthy. This document provides detailed application notes and experimental protocols for the use of diisobutyl hydrogen phosphate and its close analogs in key organic transformations. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, with the chemical formula C₈H₁₉O₄P, is an organophosphorus compound characterized by a central phosphate moiety esterified with two isobutyl groups.[1][2][3] Its utility in organic synthesis is primarily centered on its role in phosphorylation reactions. The acidic proton allows it to participate in various catalytic and stoichiometric processes. While data on this compound is not as abundant as for other dialkyl phosphates like dibutyl or dibenzyl phosphate, its chemical behavior is analogous, allowing for the adaptation of existing protocols.

Application in Glycosylation

One of the primary applications of dialkyl hydrogen phosphates in organic synthesis is in the formation of glycosidic bonds, a crucial step in the synthesis of oligosaccharides and glycoconjugates.[4][5][6][7][8] this compound can be used to generate glycosyl phosphate donors, which are then activated for coupling with a glycosyl acceptor.

Synthesis of Glycosyl Phosphates

Glycosyl phosphates are versatile donors in glycosylation reactions.[4] A general and effective method for their preparation involves the reaction of a thioglycoside with a dialkyl hydrogen phosphate in the presence of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[4]

Experimental Protocol: Synthesis of a Glycosyl Phosphate Donor (Adapted from a protocol for dibutyl hydrogen phosphate) [4]

This protocol describes the synthesis of a glycosyl phosphate donor from a thioglycoside precursor using a dialkyl hydrogen phosphate. The reactivity of this compound is expected to be very similar to that of dibutyl hydrogen phosphate, and this protocol should be readily adaptable.

Materials:

-

Thioglycoside donor

-

This compound

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Celite®

-

Silica (B1680970) gel for column chromatography

-

Molecular sieves, 4 Å

Procedure:

-

To a solution of the thioglycoside donor (1.2 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add 4 Å molecular sieves. Stir the mixture for 1 hour at room temperature.

-

Cool the mixture to -40 °C.

-

Add this compound (1.0 equiv.), NIS (1.2 equiv.), and TfOH (0.3 equiv.) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Continue stirring at -40 °C until the thioglycoside donor is completely consumed.

-

Quench the reaction by adding triethylamine (2 equiv.).

-

Filter the reaction mixture through a pad of Celite® and rinse the pad with CH₂Cl₂.

-

Combine the filtrates and wash successively with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired glycosyl phosphate.

Glycosyl Phosphate Coupling

Once the glycosyl phosphate donor is synthesized, it can be coupled with a glycosyl acceptor in the presence of a Lewis acid promoter, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[4]

Experimental Protocol: Glycosyl Phosphate Coupling (Adapted from a protocol for dibutyl hydrogen phosphate) [4]

Materials:

-

Glycosyl phosphate donor

-

Glycosyl acceptor

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Triethylamine (Et₃N)

-

Celite®

-

Silica gel for column chromatography

-

Molecular sieves, 4 Å

Procedure:

-

To a solution of the glycosyl phosphate donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere, add 4 Å molecular sieves.

-

Stir the mixture for 1 hour at room temperature.

-

Cool the reaction mixture to -50 °C.

-

Add TMSOTf (1.0 equiv.) to the mixture.

-

Monitor the reaction by TLC. Stir for an additional hour at -50 °C or until the reaction is complete.

-

Quench the reaction with triethylamine (2 equiv.).

-

Filter the mixture through a pad of Celite® and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the glycosylated product.

Quantitative Data Summary for Analogous Dibutyl Phosphate Mediated Glycosylation

| Donor/Acceptor Pair | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phthalimide protected glucosamine (B1671600) donor / Disaccharide acceptor | TMSOTf | CH₂Cl₂ | -50 | 1 | High (not specified) | [4] |

| Trisaccharide synthesis | TMSOTf | CH₂Cl₂ | -50 | 1 | 77 | [4] |

Reaction Mechanism

The glycosylation reaction proceeds through the activation of the glycosyl phosphate donor by the Lewis acid promoter (TMSOTf). This generates a highly reactive oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of the glycosyl acceptor to form the glycosidic bond.

Application in Peptide Synthesis

This compound is not a standard coupling reagent in modern solid-phase peptide synthesis (SPPS). The field is dominated by highly efficient activating agents such as carbodiimides (e.g., DIC, DCC), phosphonium (B103445) salts (e.g., PyBOP, HBTU, HATU), and uronium salts.[9][10][11][12] These reagents are optimized for rapid and racemization-free amide bond formation.

However, the broader class of organophosphorus compounds is relevant to peptide chemistry, particularly in the synthesis of phosphopeptides. For this application, protected phosphoamino acid monomers are incorporated during SPPS.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

For the benefit of researchers in drug development, a general workflow for Fmoc-based SPPS is presented below. This workflow outlines the key steps in the synthesis of a peptide on a solid support.[9][10][11][12][13]

Experimental Protocol: General Fmoc-Based Solid-Phase Peptide Synthesis [9][10]

This protocol outlines a single coupling cycle in a manual Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid

-

Solid-phase resin (e.g., Rink Amide, Wang)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HOBt or OxymaPure® in a minimal amount of DMF.

-

Add DIC (1 equivalent relative to the amino acid) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin. If necessary, add DIPEA (1-2 equivalents) to neutralize the resin.

-

Agitate the reaction mixture for 1-2 hours or until a negative ninhydrin (B49086) test indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Quantitative Data for Standard Coupling Reagents

| Coupling Reagent | Additive | Base | Typical Coupling Time | Notes |

| DIC | HOBt/Oxyma | DIPEA | 1-2 hours | Cost-effective, but can cause racemization. |